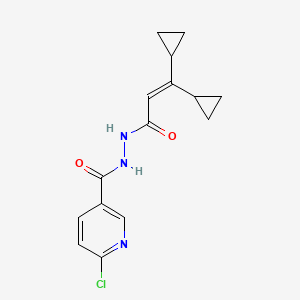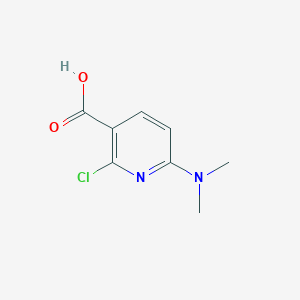
2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H9ClN2O2 . It is a derivative of nicotinic acid . The compound has a molecular weight of 200.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4H,1-2H3,(H,12,13) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. For a detailed 3D structure analysis, X-ray diffraction or computational chemistry methods like density functional theory (DFT) could be used .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.62 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can typically be found in chemical databases or determined experimentally.
Scientific Research Applications
Catalytic Amidation of Carboxylic Acids
2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid: is utilized in the catalytic amidation of carboxylic acids. This process is crucial in organic and medicinal chemistry for synthesizing peptides, lactams, and a significant portion of drugs. The compound acts as a catalyst or coupling reagent to activate the carboxylic acid, converting it into a more reactive intermediate for amide bond formation .
Synthesis of Bioactive Compounds
The compound plays a pivotal role in synthesizing bioactive products with anticancer , antifungal , and antibacterial properties. Its utility in creating carboxamides makes it valuable for developing medications and exploring new treatments in pharmaceutical research .
Inhibition of Methionine S-Adenosyltransferase-2
In cancer research, 2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid derivatives have been studied for their potential to inhibit the catalytic subunit of Methionine S-Adenosyltransferase-2 (MAT2A). This inhibition offers a promising avenue for treating liver and colorectal cancers, where upregulation of MAT2A is observed .
Development of Antineoplastic Agents
The compound’s derivatives are being explored as antineoplastic agents targeting novel molecular pathways. These agents show promise in inhibiting cancer cell proliferation and survival, particularly in colon and liver cancer cells .
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(dimethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELKMBUYRXARZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)


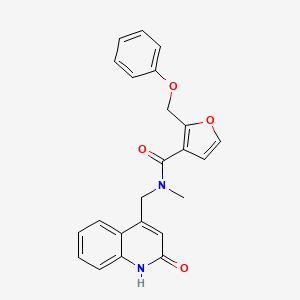
![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)
![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)
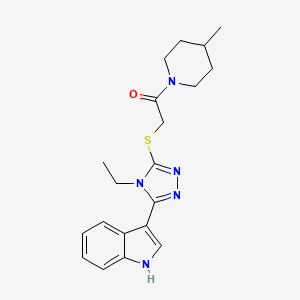
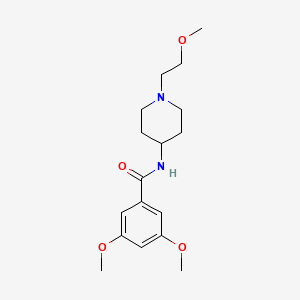
![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

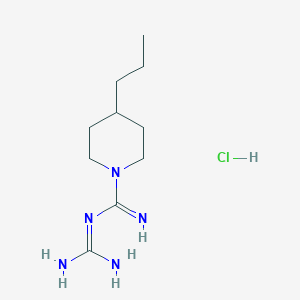
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)
